molecular formula C16H27NO B3860059 N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine

N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine

Cat. No.: B3860059
M. Wt: 249.39 g/mol
InChI Key: XTELDBIJPZIXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine, also known as Buphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylbutyrate, which has been shown to have therapeutic effects in various medical conditions. Buphenyl has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine is not fully understood, but it is believed to act by increasing the excretion of nitrogenous waste products through the urea cycle. This compound has been shown to increase the activity of the urea cycle enzymes and to decrease the levels of ammonia in the blood. It has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated through its effects on gene expression and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of nitrogenous waste products through the urea cycle, which can be beneficial in conditions such as urea cycle disorders and hepatic encephalopathy. This compound has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated through its effects on gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its effects on the urea cycle and nitrogen metabolism have been well studied. However, this compound also has some limitations. It can be toxic at high doses, and its effects on other metabolic pathways and physiological systems are not well understood. Additionally, the effects of this compound may be influenced by other factors, such as diet and medication use.

Future Directions

There are several future directions for research on N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound's effects on other metabolic pathways and physiological systems. Additionally, there is potential for the development of new therapeutic applications for this compound, particularly in the treatment of cancer and other inflammatory conditions. Further research is needed to fully understand the potential of this compound in scientific research and medical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of this compound in scientific research and medical applications.

Scientific Research Applications

N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine has been extensively studied for its potential applications in scientific research. It has been shown to have therapeutic effects in various medical conditions, including urea cycle disorders, hepatic encephalopathy, and cancer. This compound has been used as a tool for studying the metabolic pathways involved in these conditions, and its effects on gene expression and protein synthesis have been investigated.

Properties

IUPAC Name

N-butyl-4-(2,5-dimethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-13-14(2)8-9-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELDBIJPZIXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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